sodium;2-hydroxyacetate
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Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides consisting of glucose monomers joined by alpha-1,4-glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, which makes them valuable in numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the enzymatic conversion of starch into cyclodextrins, which can be further purified through crystallization and other separation techniques. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the maximum activity of the enzyme.
Industrial Production Methods
In industrial settings, cyclodextrins are produced in large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process involves the use of cyclodextrin glycosyltransferase, followed by purification steps such as crystallization, filtration, and drying to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a high yield of cyclodextrins.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the structure of cyclodextrins, leading to the formation of reduced derivatives.
Substitution: Cyclodextrins can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are used to enhance the solubility and stability of bioactive compounds, facilitating their delivery in biological systems.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.
Industry: They are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize active ingredients, and in environmental applications to remove pollutants.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This unique structure allows cyclodextrins to enhance the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:
Alpha-Cyclodextrin: Consists of six glucose units.
Beta-Cyclodextrin: Consists of seven glucose units.
Gamma-Cyclodextrin: Consists of eight glucose units.
Compared to these similar compounds, cyclodextrins with different numbers of glucose units have varying cavity sizes, which influence their ability to encapsulate different guest molecules. This makes each type of cyclodextrin unique in its inclusion complex formation capabilities.
Properties
IUPAC Name |
sodium;2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMUCRZVVVJCA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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